molecular formula C17H13F3N4O5S B2950815 N-({5-[({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE CAS No. 851862-30-1

N-({5-[({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE

Cat. No.: B2950815
CAS No.: 851862-30-1
M. Wt: 442.37
InChI Key: YCIUMBFRNJLPAP-UHFFFAOYSA-N
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Description

N-({5-[({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a trifluoromethoxyphenyl group, a carbamoylmethyl group, and a 1,3,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the trifluoromethoxyphenyl group: This step often involves the use of trifluoromethoxybenzene derivatives in a nucleophilic substitution reaction.

    Attachment of the carbamoylmethyl group: This can be done using carbamoyl chlorides or isocyanates in the presence of a base.

    Formation of the furan-2-carboxamide moiety: This step involves the reaction of furan-2-carboxylic acid or its derivatives with appropriate amines or amides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-({5-[({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-({5-[({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Agrochemicals: The compound could be explored for its potential as a pesticide or herbicide due to its bioactive functional groups.

Mechanism of Action

The mechanism of action of N-({5-[({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the oxadiazole ring can participate in hydrogen bonding or other non-covalent interactions. The carbamoylmethyl group may also play a role in the compound’s bioactivity by interacting with active sites or other functional groups on the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Triflumuron: A similar compound with a trifluoromethoxyphenyl group, used as an insecticide.

    Oxadiazole Derivatives: Compounds containing the 1,3,4-oxadiazole ring, which are known for their diverse biological activities.

    Furan-2-carboxamides: Compounds with the furan-2-carboxamide moiety, which have applications in medicinal chemistry and materials science.

Uniqueness

N-({5-[({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethoxyphenyl group enhances its lipophilicity and potential for bioactivity, while the oxadiazole ring and furan-2-carboxamide moiety contribute to its stability and reactivity.

Properties

IUPAC Name

N-[[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O5S/c18-17(19,20)29-11-5-3-10(4-6-11)22-13(25)9-30-16-24-23-14(28-16)8-21-15(26)12-2-1-7-27-12/h1-7H,8-9H2,(H,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIUMBFRNJLPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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